molecular formula C9H10 B15482183 5-Ethenylidenebicyclo[2.2.1]hept-2-ene CAS No. 18907-01-2

5-Ethenylidenebicyclo[2.2.1]hept-2-ene

Cat. No.: B15482183
CAS No.: 18907-01-2
M. Wt: 118.18 g/mol
InChI Key: KLAWFKRMCIXRFS-UHFFFAOYSA-N
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Description

5-Ethenylidenebicyclo[2.2.1]hept-2-ene is a norbornene derivative featuring a bicyclic framework with an ethenylidene substituent at the 5-position. The core bicyclo[2.2.1]hept-2-ene (norbornene) structure consists of two fused cyclohexene rings, forming a rigid, strained bicyclic system. The ethenylidene group (–CH=CH₂) introduces unsaturation, enhancing reactivity in polymerization and functionalization reactions.

Properties

CAS No.

18907-01-2

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h3-4,7,9H,1,5-6H2

InChI Key

KLAWFKRMCIXRFS-UHFFFAOYSA-N

Canonical SMILES

C=C=C1CC2CC1C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Molecular Data for Norbornene Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Methylbicyclo[2.2.1]hept-2-ene –CH₃ C₈H₁₂ 108.18 822-96-8 Simpler alkyl substituent; lower molecular weight; used in polymer precursors
trans-5-Ethylidenebicyclo[2.2.1]hept-2-ene –CH=CH₂ (ethylidene) C₉H₁₂ 120.19 28304-67-8 Stereoisomeric variant; potential for regioselective reactions
5-Methylenebicyclo[2.2.1]hept-2-ene =CH₂ C₈H₁₀ 106.17 694-91-7 Methylene group introduces strain; high reactivity in Diels-Alder reactions
5-Vinylbicyclo[2.2.1]hept-2-ene –CH₂–CH₂ (vinyl) C₉H₁₂ 120.19 3048-64-4 Vinyl substituent enables ROMP; used in block copolymer synthesis
5-Hexylbicyclo[2.2.1]hept-2-ene –C₆H₁₃ C₁₃H₂₀ ~176.30 22094-83-3 Long alkyl chain enhances hydrophobicity; applicable in anion-exchange membranes
5-Isothiocyanato-bicyclo[2.2.1]hept-2-ene –N=C=S C₈H₉NS 151.23 92819-45-9 Polar isothiocyanate group; used in functionalized polymer backbones

Reactivity and Functionalization

  • Unsaturated Substituents (Ethenylidene, Vinyl): These groups participate in metathesis and addition reactions. For example, 5-vinylnorbornene undergoes ROMP to form high-molecular-weight polymers, a trait shared with ethenylidene derivatives .
  • Alkyl Substituents (Methyl, Hexyl): Non-polar groups like –CH₃ or –C₆H₁₃ reduce polarity, influencing solubility and thermal stability. 5-Hexylnorbornene derivatives are utilized in hydrophobic membranes for ion transport .
  • Polar Groups (Isothiocyanate): The –N=C=S group in 5-isothiocyanato-norbornene enables crosslinking and post-polymerization modifications, enhancing material functionality .

Thermodynamic and Physical Properties

  • Thermodynamic Data: Ideal-gas enthalpies of formation for 5-vinylnorbornene (C₉H₁₂) are reported as 84.3 kJ/mol, reflecting the stability imparted by the bicyclic framework .
  • Steric and Electronic Effects: The methylene group (=CH₂) in 5-methylenebicyclo[2.2.1]hept-2-ene increases ring strain, favoring cycloaddition reactions, while bulkier substituents (e.g., hexyl) hinder polymerization kinetics .

Q & A

Q. How do electronic effects modulate reactivity in functionalized 5-ethenylidenenorbornenes?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the double bond (e.g., 5-trimethoxysilyl derivatives undergo faster epoxidation) .
  • Conjugation Effects : 5-Vinyl groups stabilize transition states via hyperconjugation, accelerating [2+2] cycloadditions .
  • Case Study : Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate’s ester group improves solubility for aqueous-phase reactions .

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